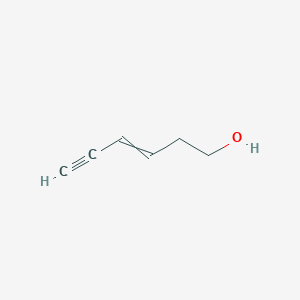
Hex-3-en-5-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-3-en-5-yn-1-ol can be synthesized through several methods. One common approach involves the partial hydrogenation of this compound derivatives. This process typically uses palladium catalysts under controlled conditions to selectively reduce the triple bond while preserving the double bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. These methods may include continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Hex-3-en-5-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Selective reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Halogenated compounds, ethers
Scientific Research Applications
Hex-3-en-5-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hex-3-en-5-yn-1-ol involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of both double and triple bonds, which can participate in a range of chemical reactions. These interactions can lead to the formation of reactive intermediates that further react with biological molecules or other chemical species .
Comparison with Similar Compounds
Hex-3-en-5-yn-1-ol can be compared with other enynes and related compounds:
Hex-5-en-3-yn-1-ol: Similar structure but different position of the double and triple bonds.
Hex-5-yn-1-ol: Contains a triple bond but lacks the double bond.
3-Hexyn-1-ol: Contains a triple bond but lacks the double bond.
Properties
CAS No. |
61753-36-4 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
hex-3-en-5-yn-1-ol |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,3-4,7H,5-6H2 |
InChI Key |
BRPYKGUPEIEWRQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Ethanesulfonyl)ethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14559838.png)
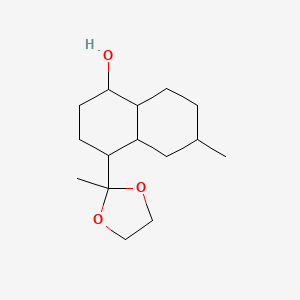

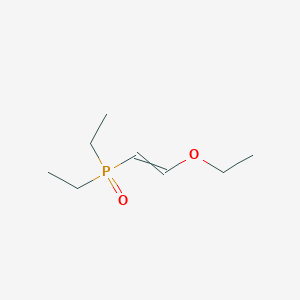
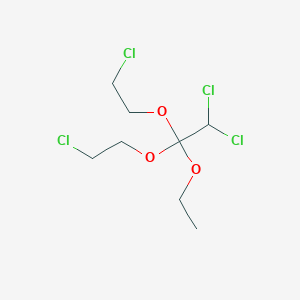
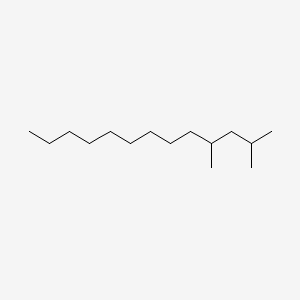
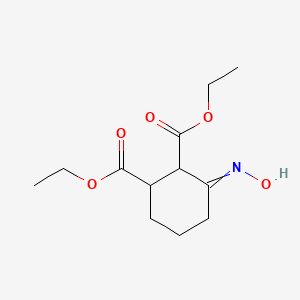
![5,6,7,8,9,10-Hexahydro-6,10-methanopyrido[3,2-d]azocine](/img/structure/B14559875.png)
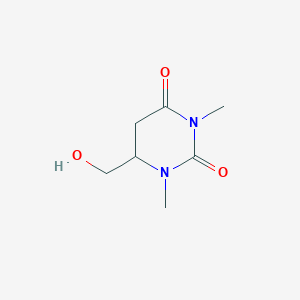
![2-(2-Methylpropoxy)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14559882.png)
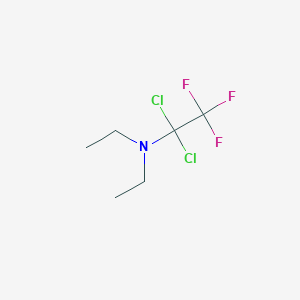
![Ethyl 2-methyl-2-[4-(3-oxobut-1-en-1-yl)phenoxy]propanoate](/img/structure/B14559895.png)


